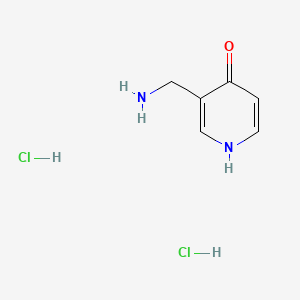

3-(Aminomethyl)pyridin-4-ol dihydrochloride

Description

Properties

Molecular Formula |

C6H10Cl2N2O |

|---|---|

Molecular Weight |

197.06 g/mol |

IUPAC Name |

3-(aminomethyl)-1H-pyridin-4-one;dihydrochloride |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-3-5-4-8-2-1-6(5)9;;/h1-2,4H,3,7H2,(H,8,9);2*1H |

InChI Key |

KUBIGCQVHGAVOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C(C1=O)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Aminomethyl)pyridin-4-ol dihydrochloride generally involves:

- Formation of a protected glycine imine ester intermediate.

- Coupling of this intermediate with a halogenated pyridine derivative.

- Hydrolysis and deprotection to yield the aminomethylpyridin-4-ol core.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

This multi-step approach allows for control over regioselectivity and functional group compatibility.

Detailed Stepwise Preparation (Based on Patent EP1422220A1)

The most comprehensive industrially applicable method is described in patent EP1422220A1, which outlines a four-step process:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| A | Preparation of benzophenone glycine imine ethyl ester (BPGI) | Benzophenone, glycine ethyl ester hydrochloride, para-toluenesulfonic acid, toluene, N,N-diisopropyl N-ethylamine; reflux at 110-115°C | Water formed is removed azeotropically; amine base used to drive reaction |

| B | Coupling of BPGI with pyridine derivative (Py-z) | Dry inorganic base (K2CO3 or NaH), phase transfer catalyst (tetraethylammonium bromide), aprotic polar solvent (propionitrile), reflux at 105°C | Py-z is pyridine with leaving group (preferably chlorine); reaction monitored by LC |

| C | Hydrochloric acid addition to form pyridine glycine ester hydrochloride (PyGE.HCl) | Aqueous HCl added at 20-25°C, molar ratio HCl/PyGI ≥ 1 | Controls formation of hydrochloride salt intermediate |

| D | Conversion of PyGE.HCl to final aminomethylpyridine hydrochloride | Reflux in water for ~7 hours | CO2 evolved; final product isolated by crystallization |

In Step A, 182 g benzophenone (1 mol) and 70.1 g glycine ethyl ester hydrochloride (0.5 mol) are reacted with 4.75 g para-toluenesulfonic acid in 249 g toluene. N,N-diisopropyl N-ethylamine (97 g, 1.05 mol) is added over 4 hours. Water is removed azeotropically.

Step B involves adding 4.75 g tetraethylammonium bromide and 310 g propionitrile to the dry K2CO3 suspension, then adding 380 g BPGI solution and 99 g 2,3-dichloro-5-trifluoromethyl-pyridine over 3 hours at reflux.

Step C is performed by cooling the reaction mixture to 20°C and adding 315 g water, separating phases, and discarding aqueous potassium carbonate layer.

Step D refluxes the aqueous solution for 7 hours, venting CO2, yielding 2-aminomethylpyridine hydrochloride with 86% recovery.

This method is scalable and suitable for industrial production, providing high yields and purity.

Alternative Synthetic Routes and Modifications

While the above method is the most detailed for 2-aminomethylpyridine derivatives, related compounds such as 3-(aminomethyl)pyridin-4-ol dihydrochloride may be synthesized via analogous routes involving:

Alkylation of hydroxypyridine derivatives with chloromethylpyridine analogs under silver carbonate catalysis in toluene at elevated temperatures (up to 110°C).

Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to introduce aryl substituents on pyridine rings, followed by demethylation with aluminum chloride to yield hydroxypyridinyl compounds.

Reductive amination steps using sodium triacetoxyborohydride or lithium aluminum hydride to introduce aminomethyl groups.

These methods are exemplified in the synthesis of related pyridin-4-ol derivatives and their analogs with various substituents, as reported in medicinal chemistry literature.

Chemical Reaction Schemes and Conditions Summary

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Catalyst/Base | Yield (%) | Comments |

|---|---|---|---|---|---|---|---|

| A | Imine formation | Benzophenone, glycine ethyl ester HCl, trialkylamine base | Toluene | 110-115°C reflux | p-Toluenesulfonic acid | High | Water removed azeotropically |

| B | Nucleophilic substitution (coupling) | BPGI, pyridine chloride derivative | Propionitrile | 105°C reflux | K2CO3, tetraethylammonium bromide (phase transfer catalyst) | ~85 | Dry conditions required |

| C | Hydrochloride salt formation | Aqueous HCl | Water | 20-25°C | - | Quantitative | Controls salt formation |

| D | Hydrolysis and deprotection | Water reflux | Water | Reflux (~100°C) | - | 86% recovery | CO2 evolved |

In-Depth Research Findings and Notes

The use of trialkylamine bases such as N,N-diisopropyl N-ethylamine is critical in Step A to drive the imine formation and facilitate water removal.

Phase transfer catalysts like tetraethylammonium bromide enhance the coupling efficiency in Step B by improving the solubility of inorganic bases and substrates in aprotic solvents.

The control of temperature and molar ratios, especially during hydrochloric acid addition (Step C), is essential to avoid side reactions and ensure high purity of the hydrochloride salt.

Refluxing in water (Step D) effectively hydrolyzes protecting groups and converts the intermediate esters to the free amine hydrochloride salt.

The process allows for recycling of bases and solvents, improving sustainability and cost-effectiveness for industrial applications.

Analytical techniques such as liquid chromatography (LC) are used throughout to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyridin-4-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Various amine derivatives.

Substitution: Alkylated or acylated pyridine derivatives

Scientific Research Applications

3-(Aminomethyl)pyridin-4-ol dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyridin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Metal Chelation: It can chelate metal ions, affecting their availability and reactivity in biological systems

Comparison with Similar Compounds

Pyridoxamine Dihydrochloride (C₈H₁₄Cl₂N₂O₂)

- Structural Differences : Contains additional 5-hydroxymethyl and 2-methyl groups compared to the target compound.

- Functional Impact : The hydroxymethyl group increases hydrophilicity, while the methyl group enhances steric hindrance. These features make pyridoxamine critical in metabolic pathways (e.g., vitamin B6 activity) and as an inhibitor of advanced glycation end-products .

- Applications : Used in diabetes research and nutraceuticals, unlike the target compound’s role as a synthetic building block.

3-Amino-5-methoxypyridin-4-ol•2HCl (C₆H₈Cl₂N₂O₂)

- Structural Differences: Replaces the aminomethyl group with an amino group and introduces a methoxy group at position 3.

- Functional Impact : Methoxy groups are electron-donating, altering electronic properties of the pyridine ring. This compound may exhibit distinct reactivity in nucleophilic substitution reactions .

Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (C₉H₁₄Cl₂N₂O₂)

- Structural Differences: Features a propanoate ester chain linked to the pyridine ring, with an amino group at the β-position.

- Functional Impact : The ester group enables prodrug strategies, while the pyridin-4-yl moiety facilitates binding to nicotinic receptors. This compound is a precursor in antihypertensive or neuroactive drug synthesis .

3-(Aminomethyl)-4-methylpyridin-2(1H)-one hydrochloride (C₇H₁₁ClN₂O)

- Structural Differences : Substitutes the 4-hydroxyl group with a ketone and adds a methyl group.

- Applications include kinase inhibitor development .

3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride (C₇H₁₀Cl₂N₂O₂)

- Structural Differences : Incorporates a carboxylic acid group at position 2.

- Functional Impact : The carboxylic acid enhances metal-chelating capacity, making it suitable for studying metalloproteases or designing metal-based therapeutics .

Research and Industrial Relevance

- Target Compound : Primarily employed in early-stage drug discovery for functionalizing pyridine scaffolds.

- Pyridoxamine : Well-established in clinical and nutritional research.

Biological Activity

3-(Aminomethyl)pyridin-4-ol dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C7H10Cl2N2O

Molecular Weight: 195.07 g/mol

IUPAC Name: 3-(Aminomethyl)pyridin-4-ol dihydrochloride

The biological activity of 3-(Aminomethyl)pyridin-4-ol dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit:

- Antimicrobial Activity: The compound demonstrates significant inhibitory effects against a range of bacterial strains, which may be linked to its ability to disrupt bacterial metabolic pathways.

- Anti-inflammatory Effects: Research indicates that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of 3-(Aminomethyl)pyridin-4-ol dihydrochloride against multiple pathogens. The compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 5 to 15 µg/mL, indicating potent activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) . -

Anti-inflammatory Mechanism:

In vitro assays demonstrated that the compound effectively inhibited COX-1 and COX-2 activities with IC50 values comparable to established anti-inflammatory drugs such as indomethacin. This suggests potential therapeutic applications in inflammatory diseases . -

Cancer Cell Apoptosis:

In cancer research, 3-(Aminomethyl)pyridin-4-ol dihydrochloride was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Aminomethyl)pyridin-4-ol dihydrochloride?

The synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include:

- Aminomethylation : Reacting pyridin-4-ol with formaldehyde and ammonia derivatives under acidic conditions to introduce the aminomethyl group.

- Hydrochloride salt formation : Treating the free base with HCl gas or concentrated HCl in methanol/ethanol .

- Solvent selection : Methanol or ethanol is preferred for controlled temperature (40–60°C) to avoid side reactions .

- Yield optimization : Adjust reactant ratios (e.g., 1:1.2 for pyridin-4-ol to formaldehyde) and monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the pyridine ring protons (δ 7.5–8.5 ppm) and aminomethyl group (δ 3.0–3.5 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₆H₉N₂O·2HCl: 195.0) .

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .

Q. What storage conditions ensure long-term stability?

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Humidity control : Use desiccants (silica gel) to avoid deliquescence due to the hydrochloride salt’s hygroscopic nature .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

Discrepancies often arise from:

- Temperature gradients : Use jacketed reactors for uniform heating/cooling during aminomethylation .

- Impurity profiling : Compare intermediates via LC-MS to identify side products (e.g., over-methylation or ring chlorination) .

- Statistical optimization : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., pH, solvent polarity) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

The pyridine ring and aminomethyl group enable:

- Hydrogen bonding : The hydroxyl group binds to catalytic residues in enzymes (e.g., kinases or oxidoreductases) .

- Electrostatic interactions : The protonated amine enhances affinity for negatively charged binding pockets .

- Structure-activity relationship (SAR) : Modify the pyridine substituents (e.g., chloro or methoxy groups) to study changes in IC₅₀ values .

Q. How can researchers address inconsistencies in biological assay results?

- Buffer compatibility : Test solubility in assay buffers (e.g., PBS vs. Tris-HCl) to rule out precipitation artifacts .

- Metabolic stability : Pre-incubate the compound with liver microsomes to assess degradation rates .

- Positive controls : Use known inhibitors (e.g., pyridoxine derivatives) to validate assay sensitivity .

Q. What strategies optimize the compound’s use as a precursor in drug development?

- Derivatization : React the hydroxyl group with acyl chlorides to produce prodrugs with enhanced bioavailability .

- Cross-coupling reactions : Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyridine C-2 position .

- Toxicology screening : Evaluate cytotoxicity in HEK293 or HepG2 cells before advancing to in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.